1-(Furan-2-yl)-4-(6-methoxynaphthalen-2-yl)butane-1,4-dione

Catalog No.
S13044198
CAS No.
143570-07-4
M.F
C19H16O4
M. Wt
308.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Furan-2-yl)-4-(6-methoxynaphthalen-2-yl)butane-...

CAS Number

143570-07-4

Product Name

1-(Furan-2-yl)-4-(6-methoxynaphthalen-2-yl)butane-1,4-dione

IUPAC Name

1-(furan-2-yl)-4-(6-methoxynaphthalen-2-yl)butane-1,4-dione

Molecular Formula

C19H16O4

Molecular Weight

308.3 g/mol

InChI

InChI=1S/C19H16O4/c1-22-16-7-6-13-11-15(5-4-14(13)12-16)17(20)8-9-18(21)19-3-2-10-23-19/h2-7,10-12H,8-9H2,1H3

InChI Key

DEPIUUKZRPCRJM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C(=O)CCC(=O)C3=CC=CO3

1-(Furan-2-yl)-4-(6-methoxynaphthalen-2-yl)butane-1,4-dione is a synthetic organic compound characterized by its unique structure, which includes a furan ring and a methoxynaphthalene moiety. This compound belongs to the class of butane-1,4-diones, which are known for their diverse biological activities and potential applications in pharmaceuticals and agrochemicals. The presence of both furan and naphthalene rings suggests that this compound may exhibit interesting electronic properties and reactivity due to the conjugation between these aromatic systems.

The reactivity of 1-(Furan-2-yl)-4-(6-methoxynaphthalen-2-yl)butane-1,4-dione can be attributed to its electrophilic nature, particularly at the carbonyl groups. Common reactions include:

  • Nucleophilic Addition: The carbonyl groups can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: Under acidic or basic conditions, this compound can participate in condensation reactions, forming larger molecular structures.
  • Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

These reactions highlight the compound's versatility in organic synthesis.

1-(Furan-2-yl)-4-(6-methoxynaphthalen-2-yl)butane-1,4-dione exhibits significant biological activities. Preliminary studies suggest that it may possess:

  • Antioxidant Properties: Compounds with furan and naphthalene structures often demonstrate antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases.
  • Antimicrobial Activity: The unique structure may impart antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.
  • Anti-inflammatory Effects: Similar compounds have shown potential in reducing inflammation, indicating that this compound might also exhibit such activity.

Further studies are necessary to fully elucidate its biological profile.

The synthesis of 1-(Furan-2-yl)-4-(6-methoxynaphthalen-2-yl)butane-1,4-dione can be achieved through several methods:

  • One-Pot Synthesis: A common method involves the reaction of furan derivatives with naphthalene derivatives in the presence of a suitable catalyst under controlled conditions. This method is advantageous due to its simplicity and efficiency.
  • Multi-Step Synthesis: This approach may involve the preparation of intermediate compounds followed by subsequent reactions to form the final product. This method allows for greater control over the reaction conditions and purification processes.
  • Condensation Reactions: The use of condensation reactions between appropriate precursors can yield this compound effectively.

These methods are crucial for producing the compound in sufficient quantities for research and application purposes.

1-(Furan-2-yl)-4-(6-methoxynaphthalen-2-yl)butane-1,4-dione has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it could serve as a lead compound for drug development targeting oxidative stress-related diseases or infections.
  • Materials Science: The unique electronic properties may allow its use in organic electronics or as a dye in photonic applications.
  • Agriculture: Its antimicrobial properties could be harnessed in developing new agricultural chemicals.

Interaction studies are essential for understanding how 1-(Furan-2-yl)-4-(6-methoxynaphthalen-2-yl)butane-1,4-dione interacts with biological systems. These studies typically focus on:

  • Protein Binding: Investigating how the compound binds to specific proteins can help elucidate its mechanism of action.
  • Cellular Uptake: Understanding how well the compound is absorbed by cells is crucial for assessing its therapeutic potential.

Such studies will provide insights into the pharmacokinetics and pharmacodynamics of the compound.

Several compounds share structural similarities with 1-(Furan-2-yl)-4-(6-methoxynaphthalen-2-yl)butane-1,4-dione. Here are some notable examples:

Compound NameStructureNotable Features
1-(Furan-2-yl)-2,4-diphenylbutane-1,4-dioneStructureExhibits strong antioxidant properties; used in pharmaceutical applications.
1-(Naphthalen-2-yl)-3-methylbutane-1,3-dioneStructureKnown for its anti-inflammatory effects; potential use in pain relief medications.
5-MethoxyflavoneStructureDisplays significant anti-cancer activity; often studied in cancer research.

Uniqueness

The uniqueness of 1-(Furan-2-yl)-4-(6-methoxynaphthalen-2-yl)butane-1,4-dione lies in its combination of both furan and methoxynaphthalene moieties, which may enhance its biological activity compared to similar compounds. Its specific structural features could lead to distinct interactions with biological targets, potentially resulting in unique therapeutic effects not observed in other compounds.

XLogP3

3.5

Hydrogen Bond Acceptor Count

4

Exact Mass

308.10485899 g/mol

Monoisotopic Mass

308.10485899 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

Explore Compound Types